3-(Boc-amino)-4-fluoropiperidine
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Overview
Description
3-(Boc-amino)-4-fluoropiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a fluorine atom at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-fluoropiperidine typically involves the protection of the amino group with a Boc group. One common method involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature . The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amine.
Industrial Production Methods
Industrial production of Boc-protected amines, including this compound, often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-fluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Deprotection: TFA or HCl in a suitable solvent like DCM or methanol can be used to remove the Boc group.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
3-(Boc-amino)-4-fluoropiperidine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-fluoropiperidine primarily involves its role as a protected amine. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)-4-chloropiperidine
- 3-(Boc-amino)-4-bromopiperidine
- 3-(Boc-amino)-4-iodopiperidine
Uniqueness
3-(Boc-amino)-4-fluoropiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogen-substituted analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(4-fluoropiperidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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